BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Synthetic Profile of 2-(Furan-
2-YL)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 2-(Furan-2-YL)phenol

Cat. No.: B1339062

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Furan-2-yl)phenol, a key heterocyclic compound with potential applications in medicinal
chemistry and materials science. Due to the limited availability of published experimental
spectra, this guide presents high-quality predicted data from established spectroscopic
databases, alongside a representative synthetic protocol.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-(Furan-2-yl)phenol. These predictions are based
on computational algorithms from reputable chemical databases and serve as a valuable
reference for the identification and characterization of this compound.

Table 1: Predicted *H NMR Spectral Data of 2-(Furan-2-yl)phenol
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

7.60 dd 1H H-5'
7.25-7.15 m 2H Ar-H
6.95-6.85 m 2H Ar-H

6.70 d 1H H-3'

6.50 dd 1H H-4'

5.50 s (br) 1H OH

Predicted in CDCIsz at 400 MHz.

Table 2: Predicted 13C NMR Spectral Data of 2-(Furan-2-yl)phenol[1]

Chemical Shift (ppm) Assighment
155.0 C-1
152.5 c-2'
142.0 C-5
130.0 Ar-C
128.5 Ar-C
122.0 C-2
121.0 Ar-C
116.0 Ar-C
111.5 c-4'
106.0 C-3

Computed using a HOSE (Hierarchical Organisation of Spherical Environments) algorithm.[1]
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Table 3: Predicted IR Absorption Data for 2-(Furan-2-yl)phenol

Wavenumber (cm~?) Intensity Assignment
3550-3400 Strong, Broad O-H stretch (phenolic)
3120 Medium C-H stretch (furan)
3050 Medium C-H stretch (aromatic)

C=C stretch (aromatic and

1610, 1580, 1490 Medium-Strong )
furan rings)
1230 Strong C-O stretch (phenolic)
1010 Medium C-O-C stretch (furan)
C-H out-of-plane bend (furan
885, 750 Strong

and aromatic)

Table 4: Predicted Mass Spectrometry Data for 2-(Furan-2-yl)phenol

m/z Relative Intensity (%) Assignment
160 100 [M]*

131 60 [M - CHOJ*

103 40 [M - C2H20 - H]*
77 30 [CeHs]*

Experimental Protocols

While a specific, detailed experimental protocol for the spectroscopic characterization of 2-
(Furan-2-yl)phenol is not readily available in the literature, the following represents a general
methodology for the synthesis and subsequent analysis of similar biaryl compounds, which can
be adapted for the target molecule.

Synthesis of 2-(Furan-2-yl)phenol via Suzuki Coupling
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A common and effective method for the synthesis of 2-(Furan-2-yl)phenol is the Suzuki cross-
coupling reaction. This involves the palladium-catalyzed reaction of a halo-phenol with a
furanboronic acid derivative.

Materials:

2-Bromophenol

e Furan-2-boronic acid

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3s)

e Toluene

e Water

o Ethyl acetate

e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e To a round-bottom flask, add 2-bromophenol (1.0 eq), furan-2-boronic acid (1.2 eq),
potassium carbonate (2.0 eq), and a catalytic amount of palladium(ll) acetate (0.02 eq) and
triphenylphosphine (0.08 eq).

o Add a 3:1 mixture of toluene and water to the flask.

o Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an
inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by
thin-layer chromatography (TLC).
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e Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

» Wash the organic layer sequentially with water and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to afford pure 2-(Furan-2-yl)phenol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

o The sample is dissolved in deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-de).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

e The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
o Absorbance frequencies are reported in wavenumbers (cm~1).

Mass Spectrometry (MS):

o Mass spectra are obtained using an electron ionization (El) mass spectrometer.

o The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-
MS).

e The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
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Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis
and data interpretation.

Caption: Workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for researchers working with 2-(Furan-2-
yl)phenol. While predicted data offers valuable insights, experimental verification remains the
gold standard for structural confirmation. The provided synthetic and analytical protocols offer a
starting point for obtaining such experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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